Cas no 866809-61-2 (3-(4-chlorophenyl)-5-(2-fluorophenyl)methyl-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline)
3-(4-clorofenil)-5-(2-fluorofenil)metil-7,8-dimetossi-5H-pirazolo[4,3-c]chinolina è un composto eterociclico complesso con una struttura chimica unica che combina nuclei pirazolo e chinolina. La presenza di gruppi metossilici in posizione 7 e 8, insieme ai sostituenti fenilici clorurati e fluorurati, conferisce al composto proprietà farmacologiche interessanti. Questo derivato pirazolochinolinico mostra un potenziale significativo nell'interazione con specifici bersagli biologici, grazie alla sua capacità di modulare l'attività enzimatica o recettoriale. La sua struttura rigida e i gruppi funzionali strategici ne favoriscono l'affinità di legame e la selettività, rendendolo un candidato promettente per applicazioni nella ricerca farmaceutica, in particolare nello sviluppo di nuovi agenti terapeutici con potenziale attività neurologica o antitumorale.

866809-61-2 structure
Nome del prodotto:3-(4-chlorophenyl)-5-(2-fluorophenyl)methyl-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline
3-(4-chlorophenyl)-5-(2-fluorophenyl)methyl-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(4-chlorophenyl)-5-(2-fluorophenyl)methyl-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline
- 3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
- AKOS001813945
- F1605-0046
- 866809-61-2
- AB00675121-01
- 3-(4-chlorophenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
- 3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline
-
- Inchi: 1S/C25H19ClFN3O2/c1-31-22-11-18-21(12-23(22)32-2)30(13-16-5-3-4-6-20(16)27)14-19-24(28-29-25(18)19)15-7-9-17(26)10-8-15/h3-12,14H,13H2,1-2H3
- Chiave InChI: SOOZAZYGALFFAT-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)C1C2=CN(CC3C=CC=CC=3F)C3C=C(C(=CC=3C2=NN=1)OC)OC
Proprietà calcolate
- Massa esatta: 447.1149827g/mol
- Massa monoisotopica: 447.1149827g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 32
- Conta legami ruotabili: 5
- Complessità: 622
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.9
- Superficie polare topologica: 49.2Ų
3-(4-chlorophenyl)-5-(2-fluorophenyl)methyl-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1605-0046-3mg |
3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline |
866809-61-2 | 90%+ | 3mg |
$63.0 | 2023-05-18 | |
Life Chemicals | F1605-0046-5μmol |
3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline |
866809-61-2 | 90%+ | 5μl |
$63.0 | 2023-05-18 | |
Life Chemicals | F1605-0046-2μmol |
3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline |
866809-61-2 | 90%+ | 2μl |
$57.0 | 2023-05-18 | |
Life Chemicals | F1605-0046-2mg |
3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline |
866809-61-2 | 90%+ | 2mg |
$59.0 | 2023-05-18 | |
Life Chemicals | F1605-0046-1mg |
3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline |
866809-61-2 | 90%+ | 1mg |
$54.0 | 2023-05-18 | |
Life Chemicals | F1605-0046-4mg |
3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline |
866809-61-2 | 90%+ | 4mg |
$66.0 | 2023-05-18 | |
Life Chemicals | F1605-0046-5mg |
3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline |
866809-61-2 | 90%+ | 5mg |
$69.0 | 2023-05-18 |
3-(4-chlorophenyl)-5-(2-fluorophenyl)methyl-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline Letteratura correlata
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
866809-61-2 (3-(4-chlorophenyl)-5-(2-fluorophenyl)methyl-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline) Prodotti correlati
- 1261557-95-2(4-(2-Amino-4-fluorobenzoyl)pyridine)
- 1227601-57-1(Pyridine, 4-(bromomethyl)-5-chloro-2-methoxy-)
- 2228686-93-7(O-(3,4,4,4-tetrafluorobutyl)hydroxylamine)
- 1898057-64-1(3-(4,5-Difluoro-2-methoxyphenyl)-2,2-dimethylpropanoic acid)
- 1401668-61-8((S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester)
- 2248384-67-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4,7-trimethyl-1-benzofuran-2-carboxylate)
- 1416347-30-2(5-(2-Amino-thiazol-4-yl)-2-(4-chloro-benzyloxy)-benzoic acid)
- 886747-60-0(Phoyunnanin E)
- 1206996-29-3(N-{3-(4-fluorophenoxy)phenylmethyl}-2,2-dimethylpropanamide)
- 1421498-45-4(3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}propan-1-one)
Fornitori consigliati
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
